Cas no 154082-06-1 (1H-Imidazole-1-aceticacid, 2-bromo-4,5-dichloro-, ethyl ester)

1H-Imidazole-1-aceticacid, 2-bromo-4,5-dichloro-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-1-aceticacid, 2-bromo-4,5-dichloro-, ethyl ester
- ETHYL 2-(2-BROMO-4,5-DICHLORO-1H-IMIDAZOL-1-YL)ACETATE
- ethyl 2-(2-bromo-4,5-dichloroimidazol-1-yl)acetate
- BUTTPARK 29\04-88
- ETHYL (2-BROMO-4,5-DICHLOROIMIDAZOL-1-YL)ACETATE
- SCHEMBL9179287
- MFCD00052134
- ethyl (2-bromo-4,5-dichloroimidazole-1-yl)acetate
- WAWSCWUMEQDCMI-UHFFFAOYSA-N
- Ethyl (2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate
- FT-0625853
- 154082-06-1
- DTXSID90381178
- W-205759
- AKOS015908517
-
- MDL: MFCD00052134
- Inchi: InChI=1S/C7H7BrCl2N2O2/c1-2-14-4(13)3-12-6(10)5(9)11-7(12)8/h2-3H2,1H3
- InChI Key: WAWSCWUMEQDCMI-UHFFFAOYSA-N
- SMILES: CCOC(CN1C(Br)=NC(Cl)=C1Cl)=O
Computed Properties
- Exact Mass: 299.90700
- Monoisotopic Mass: 299.90680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.81
- Melting Point: 42 °C
- Boiling Point: 393°Cat760mmHg
- Flash Point: 191.5°C
- Refractive Index: 1.615
- PSA: 44.12000
- LogP: 2.51550
1H-Imidazole-1-aceticacid, 2-bromo-4,5-dichloro-, ethyl ester Security Information
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
1H-Imidazole-1-aceticacid, 2-bromo-4,5-dichloro-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB225402-10 g |
Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate; 95% |
154082-06-1 | 10g |
€645.30 | 2022-06-02 | ||
abcr | AB225402-1 g |
Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate; 95% |
154082-06-1 | 1g |
€125.00 | 2022-06-02 | ||
abcr | AB225402-10g |
Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate, 95%; . |
154082-06-1 | 95% | 10g |
€662.00 | 2024-04-19 | |
abcr | AB225402-1g |
Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate, 95%; . |
154082-06-1 | 95% | 1g |
€137.00 | 2024-04-19 |
1H-Imidazole-1-aceticacid, 2-bromo-4,5-dichloro-, ethyl ester Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on 1H-Imidazole-1-aceticacid, 2-bromo-4,5-dichloro-, ethyl ester
1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester (CAS No. 154082-06-1): An Overview
1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester (CAS No. 154082-06-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a brominated and dichlorinated imidazole core linked to an ethyl ester group. The combination of these functional groups imparts a range of chemical and biological properties that make it a valuable candidate for various applications.
The molecular formula of 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester is C9H8BrCl2N2O2, and its molecular weight is approximately 303.07 g/mol. The compound's chemical structure features a central imidazole ring with a bromine atom at the 2-position and chlorine atoms at the 4 and 5 positions. The acetic acid moiety is attached to the imidazole ring via an ethyl ester linkage, which can be hydrolyzed under certain conditions to form the corresponding carboxylic acid.
In recent years, 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester has been the subject of numerous studies due to its potential therapeutic applications. One of the key areas of interest is its antimicrobial activity. Research has shown that this compound exhibits significant antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 demonstrated that 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester effectively inhibited the growth of several multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Beyond its antimicrobial properties, 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, particularly those derived from breast and lung cancers. A notable study published in *Cancer Research* in 2020 reported that 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester selectively targeted cancer cells by disrupting mitochondrial function and activating caspase-dependent apoptotic pathways.
The pharmacokinetic properties of 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester have also been studied to assess its suitability for therapeutic use. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. These findings suggest that 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester could be developed into an effective oral medication for treating various diseases.
In addition to its therapeutic potential, 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester has been explored for its use as a chemical intermediate in the synthesis of other bioactive compounds. The presence of multiple functional groups in its structure makes it a versatile building block for the development of novel pharmaceuticals and agrochemicals. For example, a recent study published in *Organic Letters* described the use of 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester as a key intermediate in the synthesis of a new class of antiviral agents with potent activity against influenza viruses.
The synthesis of 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the bromination and chlorination of an imidazole derivative followed by esterification with ethanol. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and industrial applications.
In conclusion, 1H-Imidazole-1-acetic acid, 2-bromo-4,5-dichloro-, ethyl ester (CAS No. 154082-06-1) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique chemical structure endows it with diverse biological activities, including antimicrobial and anticancer properties. Ongoing research continues to uncover new applications for this compound, further highlighting its importance in modern scientific endeavors.
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